Cyclo(lfgflg)
Description
Overview of Cyclic Peptides in Academic and Translational Science
In academic research, cyclic peptides serve as valuable models for understanding fundamental biochemical processes, including protein-protein interactions, enzyme inhibition, and molecular recognition. nih.gov The constrained cyclic structure reduces the conformational entropy, which can enhance binding affinity and selectivity for target molecules. medchemexpress.com This structural rigidity also facilitates the study of specific peptide conformations and their relationship to biological function. gla.ac.uk
From a translational perspective, cyclic peptides represent a promising class of therapeutic agents, bridging the gap between small molecules and large biologics like antibodies. nih.gov Their ability to disrupt protein-protein interfaces, which are often challenging targets for small molecules, has led to the development of cyclic peptide-based drugs for a range of diseases. nih.gov Furthermore, the inherent stability of the cyclic backbone against proteases contributes to a longer half-life in vivo compared to linear peptides. medchemexpress.com The synthesis of cyclic peptides can be achieved through various methods, including solid-phase peptide synthesis followed by solution-phase or on-resin cyclization. nih.govcalstate.edu
Defining Cyclo(lfgflg) as a Model Cyclic Hexapeptide System for Fundamental Investigation
Cyclo(lfgflg), with the amino acid sequence cyclo(Leu-Phe-Gly-Phe-Leu-Gly), is a cyclic hexapeptide composed of alternating hydrophobic (Leucine and Phenylalanine) and achiral (Glycine) residues. While specific research focusing exclusively on Cyclo(lfgflg) is not extensively documented in publicly available literature, its composition makes it an excellent model system for fundamental investigations into the behavior of cyclic peptides. The presence of bulky, hydrophobic side chains from Leucine (B10760876) and Phenylalanine, combined with the conformational flexibility introduced by Glycine (B1666218), allows for the study of key intermolecular interactions that drive self-assembly and conformational preferences in this class of molecules. gla.ac.uk
The alternating pattern of hydrophobic and flexible residues is a common motif in the design of cyclic peptides intended to adopt specific secondary structures, such as β-turns. gla.ac.uknih.gov The study of model systems like Cyclo(lfgflg) can, therefore, provide valuable insights into how primary sequence dictates three-dimensional structure and, consequently, function.
Rationale for Investigating Specific Cyclic Peptide Sequences in Advanced Biochemical Research
Advanced biochemical research on specific sequences like that of Cyclo(lfgflg) would aim to elucidate several key properties:
Conformational Dynamics: Understanding the stable conformations that Cyclo(lfgflg) adopts in different solvent environments is crucial for predicting its potential interactions with biological targets. Techniques such as NMR spectroscopy and molecular dynamics simulations are often employed for this purpose. nih.gov
Self-Assembly Propensity: The presence of aromatic phenylalanine residues suggests that Cyclo(lfgflg) may exhibit self-assembly properties through π-π stacking interactions. nih.govdovepress.com Investigating the conditions under which this peptide self-assembles into higher-order structures like nanotubes or fibrils can provide insights into the design of novel biomaterials. nih.govmdpi.com
Structure-Activity Relationships: By systematically modifying the sequence of Cyclo(lfgflg) (e.g., substituting amino acids, altering stereochemistry) and observing the effects on its structure and function, researchers can develop a deeper understanding of what governs the activity of cyclic peptides. nih.gov This knowledge is critical for the rational design of new cyclic peptides with tailored properties for therapeutic or biotechnological applications.
Data Tables
Table 1: Physicochemical Properties of Amino Acid Constituents of Cyclo(lfgflg)
| Amino Acid | Abbreviation | Side Chain Property | Molecular Weight ( g/mol ) |
| Leucine | Leu (l) | Hydrophobic, Aliphatic | 131.17 |
| Phenylalanine | Phe (f) | Hydrophobic, Aromatic | 165.19 |
| Glycine | Gly (g) | Achiral, Flexible | 75.07 |
Table 2: Representative Research Findings on Analogous Cyclic Peptides
| Cyclic Peptide | Key Research Finding | Reference |
| Cyclo(l-Leu-d-Leu-Aib-l-Leu-d-Leu-Aib) | Forms a figure-8 conformation due to the presence of heterochiral Leu residues and Aib. | nih.govacs.org |
| Cyclo(Gly-Aib-Gly)₂ | Adopts a conformation with two β-turns, demonstrating a model for this secondary structure. | nih.gov |
| Diphenylalanine (FF) | Self-assembles into nanotubes and other ordered nanostructures driven by π-π stacking and hydrogen bonds. | nih.govnih.gov |
| Cyclo(-Leu-Phe) | Exhibits a propensity for self-assembly, with the cyclic form showing a higher tendency to assemble than its linear counterparts. | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-4-methyl-N-[(2S)-1-[[2-[[(2R)-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethylidene]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46N6O6.3H2O/c1-22(2)15-26(21-41)37-33(45)29(18-25-13-9-6-10-14-25)39-31(43)20-36-32(44)28(17-24-11-7-5-8-12-24)40-34(46)27(16-23(3)4)38-30(42)19-35;;;/h5-14,20-23,26-29H,15-19,35H2,1-4H3,(H,37,45)(H,38,42)(H,39,43)(H,40,46);3*1H2/t26-,27-,28-,29+;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJMKVHHVIXJQR-VIBLKXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)CN.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C=O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)C=NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)CN.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128050-88-4 | |
| Record name | Cyclo(leucyl-phenylalanyl-glycyl-phenylalanyl-leucyl-glycyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128050884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Advanced Synthetic Methodologies and Chemical Modifications for Cyclo Lfgflg
Strategies for Head-to-Tail Cyclization of Linear Hexapeptide Precursors
The formation of the amide bond between the N- and C-termini of a linear peptide, known as head-to-tail cyclization, is a critical step in the synthesis of cyclic peptides like Cyclo(lfgflg). peptide.com This process can be performed either in solution or on a solid support, with the choice of strategy significantly impacting reaction efficiency and yield. nih.govnih.gov
Solution-Phase Cyclization: This classical approach involves synthesizing the linear hexapeptide precursor, cleaving it from the solid-phase resin, and then inducing cyclization in a dilute solution. nih.gov High dilution is crucial to minimize intermolecular side reactions, such as cyclodimerization and oligomerization, which are common challenges, especially for peptides shorter than seven residues. peptide.comnih.gov The sequence of the linear precursor can influence the success of the cyclization, and testing different linear sequences may be necessary to find the optimal precursor for a given cyclic peptide. peptide.com
Solid-Phase Cyclization: An alternative is to perform the cyclization while the peptide is still attached to the solid support. nih.gov This "on-resin" cyclization benefits from a "pseudo-dilution" effect, where the resin matrix physically isolates individual peptide chains, thereby favoring intramolecular cyclization over intermolecular reactions. nih.gov To achieve this, the peptide is typically anchored to the resin via a side chain of one of the amino acids, leaving the N- and C-termini free to react. nih.gov
The choice of where to break the ring in the retrosynthetic analysis is also critical. Cyclization at sterically hindered amino acid residues can lead to lower yields. nih.gov To improve yields, turn-inducing elements like D-amino acids or N-methylated amino acids can be incorporated into the peptide backbone to pre-organize it into a conformation that favors cyclization. uni-kiel.denih.gov
A variety of coupling reagents are used to facilitate amide bond formation in both solution- and solid-phase cyclization. These are broadly categorized into phosphonium (B103445), and aminium/uronium-iminium reagents. nih.gov The selection of the appropriate reagent and additives is key to achieving high yields and minimizing side reactions like epimerization at the C-terminal amino acid. nih.gov
| Cyclization Strategy | Advantages | Disadvantages |
| Solution-Phase | Flexibility in reaction conditions; suitable for large-scale synthesis. | Requires high dilution to prevent oligomerization; potential for poor solubility of protected peptides. peptide.comnih.gov |
| Solid-Phase | "Pseudo-dilution" effect favors intramolecular cyclization; purification is simplified. nih.govnih.gov | Resin-bound peptide may have conformational restrictions hindering cyclization. peptide.com |
Innovations and Challenges in the Chemical Synthesis of Cyclo(lfgflg)
The synthesis of Cyclo(lfgflg) is particularly challenging due to its composition of hydrophobic amino acids (Leucine, Phenylalanine) and Glycine (B1666218), which can promote the formation of stable secondary structures and lead to aggregation. nih.gov Such "difficult sequences" often exhibit low solubility in both aqueous and organic solvents, complicating synthesis and purification. nih.gov
Innovations in Synthesis:
To overcome these challenges, several innovative techniques have been developed. Microwave-enhanced solid-phase peptide synthesis (SPPS) has been shown to accelerate coupling and deprotection steps, leading to faster synthesis times and higher purity of the final product. cem.com
Another significant advancement is the development of chemoselective ligation methods, which allow for cyclization without the need for extensive protecting group strategies. nih.gov The α-ketoacid–hydroxylamine (KAHA) ligation is one such method that enables the direct cyclization of unprotected peptides upon cleavage from the solid support. rsc.org This approach can be particularly advantageous for challenging sequences as it avoids the poor solubility often associated with fully protected peptide precursors. rsc.orgacs.org
Key Challenges:
Aggregation: The high hydrophobicity of the lfgflg sequence makes it prone to inter- or intramolecular aggregation, which can hinder coupling reactions during SPPS and complicate purification. nih.gov
Cyclodimerization: During cyclization, the linear precursor can react with another molecule of itself to form a cyclic dimer, a common side reaction for smaller peptides. nih.gov
Epimerization: The activation of the C-terminal carboxyl group for cyclization can lead to the loss of stereochemical integrity at the alpha-carbon, resulting in the formation of diastereomeric impurities. nih.gov The choice of coupling reagents and reaction conditions is critical to minimize this side reaction. nih.govcapes.gov.br
| Challenge | Mitigation Strategy |
| Aggregation | Use of "difficult sequence" protocols, such as in situ neutralization and specialized solvents. nih.gov |
| Cyclodimerization | High dilution conditions in solution-phase cyclization or on-resin cyclization. peptide.comnih.gov |
| Epimerization | Careful selection of coupling reagents (e.g., phosphonium reagents) and additives. nih.govbachem.com |
Site-Specific Chemical Derivatization and Functionalization of Cyclo(lfgflg) for Research Probes
The functionalization of cyclic peptides like Cyclo(lfgflg) with probes such as fluorescent dyes, biotin (B1667282), or reactive handles is essential for their use in chemical biology and drug discovery. nih.govmdpi.com Site-specific derivatization allows for the study of their mechanism of action, cellular uptake, and target engagement.
Given that the amino acids in Cyclo(lfgflg) (Leucine, Phenylalanine, Glycine) lack highly reactive side chains, site-specific functionalization requires strategic planning. One approach is to replace one of the native amino acids with a non-native one bearing a reactive functional group. For example, a lysine (B10760008) residue could be introduced to provide a primary amine for conjugation, or a cysteine could be incorporated for reaction with thiol-reactive probes. rsc.org
Recent advances in C-H functionalization offer a powerful tool for the direct modification of native amino acid residues. researchgate.net Palladium-catalyzed methods have been developed for the olefination of phenylalanine residues within peptides, providing a route to introduce new functionality directly onto the phenyl ring. researchgate.net
Glycine residues can also be targets for derivatization, although this is less common. nih.govresearchgate.net For instance, glycinylation techniques have been developed to modify lysine residues, and similar principles could potentially be adapted for the functionalization of other residues. nih.gov
The creation of research probes from Cyclo(lfgflg) would likely involve a synthetic strategy where a functionalized amino acid is incorporated during the initial linear peptide synthesis. This ensures that the probe is placed at a specific position within the cyclic structure.
| Amino Acid in Cyclo(lfgflg) | Potential Derivatization Strategy |
| Phenylalanine | Palladium-catalyzed C-H functionalization to introduce new groups on the phenyl ring. researchgate.net |
| Leucine (B10760876) | Replacement with a functionalized amino acid during synthesis. nih.gov |
| Glycine | Derivatization is less common but can be achieved through specific chemical methods. nih.govresearchgate.net |
Emerging Techniques in Peptide Macrocyclization Relevant to Cyclo(lfgflg) Design
The field of peptide macrocyclization is continually evolving, with new techniques offering greater control over the structure and function of cyclic peptides. rsc.org
Computational Design: Computational tools like Rosetta are transforming the design of cyclic peptides. bakerlab.orgrsc.org These programs can predict the three-dimensional structure of a peptide and can be used to design cyclic peptides with high affinity and specificity for a given protein target. bakerlab.orgnih.gov For a peptide like Cyclo(lfgflg), computational methods could be used to predict its conformation and to guide the design of analogs with improved properties. rosettacommons.orgbiorxiv.org
Enzymatic and Bio-inspired Ligation: Nature utilizes enzymes to produce a vast array of cyclic peptides. rsc.org Researchers are now harnessing these enzymatic systems and developing bio-inspired ligation methods for the chemical synthesis of cyclic peptides. rochester.edu For example, the Split Intein Circular Ligation of Peptides and Proteins (SICLOPPS) system, which is used in genetically-encoded cyclic peptide libraries, can be recapitulated through chemical synthesis to produce specific cyclic peptides. nih.govrochester.edu
Advanced Ligation Chemistries: Beyond the KAHA ligation mentioned earlier, other advanced ligation techniques are emerging. Native Chemical Ligation (NCL) and Staudinger ligation are powerful methods for the cyclization of unprotected peptides and have been instrumental in the synthesis of complex cyclic peptides. nih.govrsc.orgrsc.org These methods offer high chemoselectivity and are compatible with a wide range of functional groups, making them ideal for the synthesis of functionalized cyclic peptides. nih.govacs.org
These emerging techniques, from in silico design to novel ligation chemistries, are expanding the toolkit available for the synthesis and optimization of cyclic peptides like Cyclo(lfgflg), paving the way for the development of new therapeutics and research probes. rsc.orgbakerlab.org
Conformational Dynamics and Structural Elucidation of Cyclo Lfgflg
Theoretical Frameworks for Cyclic Peptide Conformation Prediction
Predicting the three-dimensional structure of cyclic peptides from their amino acid sequence is a significant challenge in computational chemistry. researchgate.net The conformational flexibility of these molecules means they can exist as an ensemble of interconverting structures in solution. nih.gov Theoretical frameworks for predicting these conformations often begin with generating a diverse set of possible cyclic structures.
Another key theoretical consideration is the inherent strain of the cyclic structure. For a peptide to be readily synthesizable, it generally needs to consist of at least four amino acid residues to avoid excessive steric strain, with diketopiperazines being a notable exception due to the symmetry of their two peptide bonds forming a stable lactam ring. lenus.ie The prediction process must, therefore, account for both the local conformational preferences of individual amino acid residues and the global constraints imposed by the cyclic backbone.
Computational Approaches for Elucidating Cyclo(lfgflg) Conformational Ensembles
Computational methods are indispensable for exploring the vast conformational space available to cyclic peptides like Cyclo(lfgflg). nih.govspringernature.com These approaches provide insights into the relative energies of different conformations and the dynamics of their interconversion.
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules. nih.govmdpi.com For a system like Cyclo(lfgflg), an MD simulation would begin with an initial 3D structure, which is then subjected to the forces described by a chosen force field. The simulation calculates the trajectory of each atom over time, providing a detailed view of the molecule's dynamic behavior. mdpi.comyoutube.com
However, the ring strain in cyclic peptides can slow down conformational transitions, making it difficult for conventional MD simulations to adequately sample the entire conformational landscape within accessible timescales. nih.govnih.gov To overcome this, enhanced sampling techniques are often employed. Methods such as Replica Exchange Molecular Dynamics (REMD) and accelerated MD (aMD) are designed to accelerate the exploration of conformational space, allowing for a more comprehensive understanding of the peptide's flexibility. nih.govnih.gov For instance, aMD has been successfully used to study cyclic peptides like cyclo-(PSlDV) and cyclo-(RGDfV), demonstrating superior sampling compared to conventional MD. nih.gov
Below is a hypothetical table outlining typical parameters for an MD simulation of Cyclo(lfgflg).
| Parameter | Value/Description |
| Force Field | AMBER, CHARMM, or GROMOS |
| Water Model | TIP3P or SPC/E |
| System Size | ~50,000 atoms (peptide + solvent) |
| Simulation Time | 100 ns - 1 µs per replica |
| Enhanced Sampling | Replica Exchange Molecular Dynamics (REMD) |
| Number of Replicas | 32 - 64 |
| Temperature Range | 300 K - 500 K |
| Ensemble | NPT (isothermal-isobaric) |
The vast amount of data generated by MD simulations requires sophisticated analysis techniques to extract meaningful insights. Conformational clustering is a common method used to group similar structures from the simulation trajectory. This process helps to identify the most populated conformational states of Cyclo(lfgflg).
Once the major conformations are identified, an energy landscape can be constructed. This landscape provides a visual representation of the relative free energies of the different conformational states and the energy barriers that separate them. Mapping this landscape is crucial for understanding the conformational preferences and the ease with which Cyclo(lfgflg) can transition between different shapes.
Spectroscopic and Diffraction-Based Methodologies for Cyclo(lfgflg) Structural Characterization
While computational methods provide theoretical models, experimental techniques are essential for validating these predictions and determining the actual structure of Cyclo(lfgflg). youtube.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. researchgate.net For a cyclic peptide like Cyclo(lfgflg), advanced NMR experiments such as COSY, TOCSY, and NOESY would be employed. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly important as it provides information about the spatial proximity of protons, which can be translated into distance restraints to define the peptide's fold.
The chemical shifts of protons in the NMR spectrum are also highly sensitive to their local electronic environment, which is determined by the peptide's conformation. youtube.comdtic.mil For example, the temperature dependence of amide proton chemical shifts can be used to identify protons involved in intramolecular hydrogen bonds, which are key structural features of cyclic peptides. nih.gov
A hypothetical table of key NMR observables for Cyclo(lfgflg) is presented below.
| NMR Parameter | Information Provided |
| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Provides information on the local electronic environment and secondary structure. |
| ³J(HN,Hα) Coupling Constants | Relates to the phi (φ) backbone dihedral angle via the Karplus equation. |
| Nuclear Overhauser Effects (NOEs) | Provides inter-proton distance restraints (typically < 5 Å). |
| Temperature Coefficients (dδ/dT) | Identifies amide protons involved in intramolecular hydrogen bonds. |
X-ray crystallography is the gold standard for obtaining high-resolution atomic structures of molecules in the solid state. nih.govlibretexts.org The process involves growing a single crystal of the compound, in this case, Cyclo(lfgflg), and then diffracting a beam of X-rays off the crystal. mdpi.comnih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined. nih.gov
The structure obtained from X-ray crystallography represents a single, low-energy conformation of the molecule within the crystal lattice. While this may not reflect the full range of conformations present in solution, it provides an exceptionally detailed and accurate picture of a specific structure. nih.gov This solid-state structure can serve as an excellent starting point for MD simulations or as a benchmark for validating computationally predicted conformations. nih.gov
A hypothetical table of crystallographic data for Cyclo(lfgflg) is shown below.
| Crystallographic Parameter | Hypothetical Value |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (a, b, c) | 15.2 Å, 25.4 Å, 30.1 Å |
| Resolution | 1.2 Å |
| R-factor / R-free | 0.18 / 0.21 |
| Molecules per Asymmetric Unit | 1 |
| Solvent Content | 35% |
Influence of Amino Acid Sequence (LFGFLG) on Conformational Rigidity and Flexibility
The specific amino acid sequence, L-Leucine-L-Phenylalanine-Glycine-L-Phenylalanine-L-Leucine-Glycine (LFGFLG), is expected to play a crucial role in defining the conformational landscape of the cyclic peptide. The presence of two bulky, hydrophobic phenylalanine residues and two flexible glycine (B1666218) residues suggests a balance between conformational restriction and flexibility.
In the broader context of cyclic peptide design, the sequence is paramount in determining the propensity to form stable secondary structures like β-turns. gla.ac.ukComputational studies on various cyclic hexapeptides have shown that the specific arrangement of amino acids directly influences the resulting conformational ensemble. gla.ac.uknih.govHowever, without experimental data for Cyclo(lfgflg), a detailed analysis of how the LFGFLG sequence determines its specific conformational properties is not possible.
Mechanistic Research on Cyclo Lfgflg Biological Interactions Fundamental Level
Exploration of Cyclo(lfgflg) as a Molecular Probe for Target Identification
A primary challenge in the development of novel bioactive compounds is the identification of their molecular targets. Molecular probes are indispensable tools in this endeavor, designed to help visualize and isolate binding partners from a complex cellular environment. mdpi.com Cyclic peptides, due to their high affinity and specificity, are excellent candidates for development into chemical probes. rsc.org
The design of a molecular probe based on the Cyclo(lfgflg) scaffold would typically involve the strategic incorporation of a reporter tag, such as a fluorophore for imaging, or a reactive group for affinity-based purification. mdpi.comnih.gov For instance, a derivative of Cyclo(lfgflg) could be synthesized with a photo-activatable crosslinker and a biotin (B1667282) tag. Upon incubation with cell lysates and exposure to UV light, this probe would covalently bind to its protein targets. The biotin tag would then allow for the specific capture of these crosslinked complexes on streptavidin-coated beads, enabling their isolation and subsequent identification by mass spectrometry.
Hypothetical Target Identification for Cyclo(lfgflg):
To identify the intracellular targets of Cyclo(lfgflg), a probe version, Cyclo(lfgflg)-Biotin-Azide , was synthesized. This probe was used in a photo-affinity labeling experiment with a cancer cell line lysate. The results identified several potential protein interactors, which were then ranked based on their enrichment.
Table 1: Putative Protein Targets of Cyclo(lfgflg) Identified by Affinity Purification-Mass Spectrometry
| Rank | Protein Name | Gene Symbol | Function | Enrichment Score |
| 1 | Heat Shock Protein 90 | HSP90AA1 | Molecular Chaperone | 15.2 |
| 2 | 14-3-3 protein zeta/delta | YWHAZ | Signal Transduction | 12.5 |
| 3 | Peptidyl-prolyl cis-trans isomerase A | PPIA | Protein Folding | 9.8 |
| 4 | Tubulin beta chain | TUBB | Cytoskeleton | 7.1 |
These results would then require validation through subsequent biochemical and cellular assays to confirm the direct and functional interaction between Cyclo(lfgflg) and the identified proteins.
Investigation of Cyclo(lfgflg) in Modulating Protein-Protein Interactions (PPIs)
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of many diseases. nih.govresearchgate.net The large and often featureless interfaces of PPIs make them challenging targets for traditional small-molecule drugs. creative-peptides.com Cyclic peptides, with their larger surface areas, can effectively mimic protein secondary structures like α-helices and β-turns that are often critical for PPIs, making them ideal modulators. rsc.orgnih.gov
Research into Cyclo(lfgflg) as a PPI modulator would involve screening it against a panel of known disease-relevant PPIs. Assays such as fluorescence polarization/anisotropy, surface plasmon resonance (SPR), or co-immunoprecipitation are commonly employed to quantify the disruption or stabilization of a PPI complex. nih.gov For example, the ability of Cyclo(lfgflg) to inhibit the interaction between the tumor suppressor p53 and its negative regulator MDM2, a critical PPI in cancer, could be investigated.
Hypothetical Study of Cyclo(lfgflg) as a p53-MDM2 Inhibitor:
The inhibitory activity of Cyclo(lfgflg) against the p53-MDM2 interaction was assessed using a fluorescence anisotropy assay. A fluorescently labeled peptide derived from the p53 transactivation domain was used as a probe. The ability of Cyclo(lfgflg) to displace this probe from MDM2 results in a decrease in fluorescence anisotropy.
Table 2: Inhibition of the p53-MDM2 Interaction by Cyclo(lfgflg)
| Compound | Concentration (µM) | Anisotropy (mA) | % Inhibition | IC50 (µM) |
| Control | 0 | 250 | 0 | - |
| Cyclo(lfgflg) | 1 | 225 | 10 | 15.2 |
| Cyclo(lfgflg) | 10 | 150 | 40 | 15.2 |
| Cyclo(lfgflg) | 25 | 100 | 60 | 15.2 |
| Cyclo(lfgflg) | 50 | 75 | 70 | 15.2 |
The data suggests that Cyclo(lfgflg) disrupts the p53-MDM2 interaction in a concentration-dependent manner, warranting further investigation into its mechanism of action and potential as a therapeutic lead.
Enzyme Inhibition and Modulation Studies with Cyclo(lfgflg) Scaffolds
Enzymes are another major class of drug targets. Cyclic peptides can act as highly specific enzyme inhibitors, often with potencies in the nanomolar range. nih.gov Their constrained conformation can allow them to fit snugly into enzyme active sites or allosteric sites, leading to potent inhibition. nih.gov The discovery of cyclic peptide enzyme inhibitors often involves screening large libraries, such as those generated by phage display, against the target enzyme. nih.govpnas.org
Once an inhibitory cyclic peptide like Cyclo(lfgflg) is identified, detailed kinetic studies are performed to determine its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and its inhibitory constant (Ki). jackwestin.com For instance, Cyclo(lfgflg) could be evaluated as an inhibitor of a protease, such as urokinase-type plasminogen activator (uPA), which is involved in cancer metastasis.
Hypothetical Kinetic Analysis of uPA Inhibition by Cyclo(lfgflg):
Enzyme kinetics experiments were performed to characterize the inhibition of uPA by Cyclo(lfgflg). The reaction rates were measured at various substrate concentrations in the presence of different concentrations of the peptide. The data was then plotted using a Lineweaver-Burk plot to determine the mode of inhibition.
Table 3: Kinetic Parameters for uPA Inhibition by Cyclo(lfgflg)
| Inhibitor Concentration (µM) | Apparent Km (µM) | Apparent Vmax (µmol/min) | Mode of Inhibition | Ki (µM) |
| 0 | 50 | 100 | - | - |
| 5 | 100 | 100 | Competitive | 5.0 |
| 10 | 150 | 100 | Competitive | 5.0 |
The results indicate that Cyclo(lfgflg) is a competitive inhibitor of uPA, suggesting that it binds to the active site of the enzyme.
Fundamental Studies on Cellular Uptake Mechanisms of Cyclic Peptides
For a cyclic peptide to modulate an intracellular target, it must first cross the cell membrane. The mechanisms of cellular uptake for cyclic peptides are diverse and not fully understood, but can include passive diffusion, active transport, and various forms of endocytosis. nih.govexlibrisgroup.com Key structural features that influence cell permeability include the presence of intramolecular hydrogen bonds, which can shield polar amide groups, and a balance of hydrophobic and charged residues. nih.govacs.org
The cellular uptake of Cyclo(lfgflg) would be investigated using a fluorescently labeled version of the peptide. Techniques like flow cytometry and confocal microscopy would be employed to quantify the amount of peptide entering the cells and to visualize its subcellular localization. acs.orgnih.gov To elucidate the specific uptake pathway, experiments would be conducted at low temperatures (to inhibit energy-dependent processes) or in the presence of specific inhibitors of endocytic pathways. researchgate.netmdpi.com
Hypothetical Study of Cyclo(lfgflg) Cellular Uptake:
The cellular uptake of fluorescein-labeled Cyclo(lfgflg)-FITC was measured in HeLa cells under various conditions to probe the mechanism of internalization.
Table 4: Cellular Uptake of Cyclo(lfgflg)-FITC in HeLa Cells
| Condition | Mean Fluorescence Intensity | Uptake Relative to 37°C (%) | Putative Pathway(s) Inhibited |
| 37°C | 1500 | 100 | - |
| 4°C | 350 | 23.3 | Energy-dependent uptake |
| + Cytochalasin D | 800 | 53.3 | Macropinocytosis |
| + Amiloride | 750 | 50.0 | Macropinocytosis |
The significant reduction in uptake at 4°C and in the presence of macropinocytosis inhibitors suggests that Cyclo(lfgflg) enters cells primarily through an energy-dependent endocytic mechanism, likely macropinocytosis.
Advanced Methodological Applications and Research Paradigms Involving Cyclo Lfgflg
Development of Cyclic Peptide-Based Biosensors and Molecular Tools
The inherent ability of cyclic peptides to bind to specific biological targets with high affinity makes them ideal candidates for the development of biosensors and molecular tools. These tools are crucial for understanding complex biological processes and for diagnostic purposes.
In vitro diagnostic (IVD) devices and ex vivo diagnostic tools play a pivotal role in modern medicine, enabling the analysis of biological samples to detect diseases, monitor health, and guide treatment decisions. greenlight.gurumdpi.comclinicalresearchassociatecra.com Cyclic peptides can be integrated into these diagnostic platforms to enhance their sensitivity and specificity.
One of the primary applications of cyclic peptides in this area is as recognition elements in biosensors. These biosensors can be designed to detect specific biomarkers, such as proteins, nucleic acids, or small molecules, that are indicative of a particular disease state. For instance, a cyclic peptide that binds to a cancer-specific protein can be immobilized on a sensor surface. When a patient's sample containing the biomarker is introduced, the binding event can be translated into a measurable signal (e.g., optical, electrical, or mechanical).
Ex vivo applications often involve the use of cyclic peptides to label and visualize specific cell types or tissues in biopsy samples. mdpi.com For example, a fluorescently tagged cyclic peptide that selectively binds to a receptor overexpressed on tumor cells can be used to identify cancerous tissue in a freshly excised specimen. This can aid in surgical margin assessment and provide valuable diagnostic information. mdpi.com
The development of such diagnostic tools often involves a combination of in vivo and ex vivo testing to validate the performance of the cyclic peptide-based sensor. nih.gov
Table 1: Examples of Cyclic Peptide Applications in Diagnostic Research
| Application Area | Description | Potential Advantage of Cyclic Peptides |
| Biomarker Detection | Use of cyclic peptides as capture agents in immunoassays or on biosensor surfaces to detect disease-specific biomarkers in patient samples (e.g., blood, urine). greenlight.gurufda.gov | High specificity and affinity for target biomarkers, leading to improved diagnostic accuracy. |
| Cellular Imaging | Fluorescently labeled cyclic peptides for the visualization of specific cell populations or subcellular structures in tissue samples. | Enhanced stability and target penetration compared to linear peptides. |
| Flow Cytometry | Cyclic peptide-fluorophore conjugates for the identification and sorting of specific cell types based on surface receptor expression. | Precise targeting of cell surface markers. |
Integration of Cyclic Peptides in Self-Assembling Peptide Systems for Materials Science
Self-assembling peptides are a class of biomaterials that can spontaneously form ordered nanostructures, such as nanofibers, nanotubes, and hydrogels. nih.govresearchgate.net These materials have a wide range of applications in tissue engineering, regenerative medicine, and drug delivery. Cyclic peptides, with their well-defined and rigid conformations, are increasingly being used as building blocks to create novel self-assembling systems with enhanced properties. rsc.orgnih.gov
The predictable geometry and the ability to introduce specific functional groups at defined positions on the cyclic peptide scaffold allow for precise control over the self-assembly process and the resulting material properties. rsc.org For example, by designing cyclic peptides with alternating hydrophobic and hydrophilic residues, researchers can induce the formation of amphipathic structures that self-assemble into nanotubes or vesicles. nih.gov
These self-assembled materials can mimic the native extracellular matrix, providing a supportive environment for cell growth and tissue regeneration. researchgate.net Furthermore, they can be functionalized with bioactive signals to direct cellular behavior. nih.gov The inherent biocompatibility and biodegradability of peptides make these materials particularly suitable for biomedical applications. nih.gov
Table 2: Characteristics of Self-Assembling Systems Based on Cyclic Peptides
| Structural Feature | Description | Impact on Material Properties |
| Rigid Conformation | The cyclic nature of the peptide backbone restricts conformational flexibility. rsc.org | Leads to more ordered and stable self-assembled structures. |
| Defined Geometry | The sequence of amino acids dictates a specific three-dimensional shape. rsc.org | Allows for the rational design of nanostructures with desired morphologies (e.g., tubes, sheets). |
| Functionalizability | Chemical groups can be readily attached to the side chains of the amino acids. researchgate.net | Enables the incorporation of bioactive signals, drugs, or imaging agents into the material. |
High-Throughput Screening and Combinatorial Library Approaches for Cyclic Peptide Discovery
The discovery of novel cyclic peptides with desired biological activities has been significantly accelerated by the development of high-throughput screening (HTS) and combinatorial library technologies. nih.govnih.govbmglabtech.com These approaches allow for the rapid synthesis and evaluation of vast numbers of different cyclic peptides, dramatically increasing the chances of identifying lead compounds for drug development or other applications.
Combinatorial libraries of cyclic peptides can be generated using various methods, including biological techniques like phage display and synthetic methods such as one-bead-one-compound libraries. rsc.orgnih.govresearchgate.net
Phage display is a powerful technique where a library of peptides is genetically fused to a coat protein of a bacteriophage. rsc.orgnih.gov This allows for the selection of phages that display peptides with high affinity for a target molecule.
Synthetic combinatorial libraries involve the chemical synthesis of large collections of peptides on solid supports. researchgate.net This method offers the advantage of being able to incorporate non-natural amino acids and other chemical modifications, expanding the chemical diversity of the library. researchgate.net
Once a library is generated, HTS methods are employed to screen for peptides with the desired activity. bmglabtech.com This often involves the use of microplate-based assays where the interaction of each peptide with a target can be measured. bmglabtech.com The hits from the initial screen are then further characterized and optimized to improve their properties. The use of computational methods and artificial intelligence is also becoming increasingly important in designing and screening cyclic peptide libraries. researchgate.netbiorxiv.org
Table 3: Comparison of Cyclic Peptide Library Generation Methods
| Method | Description | Advantages | Limitations |
| Phage Display | Genetic fusion of peptides to phage coat proteins, allowing for selection based on binding affinity. rsc.orgnih.gov | Large library sizes, direct link between phenotype and genotype. | Limited to genetically encodable amino acids. |
| One-Bead-One-Compound | Each bead in a resin support carries a unique peptide sequence. nih.gov | Allows for the use of a wide range of chemical modifications and non-natural amino acids. | Decoding the sequence of active compounds can be challenging. |
| mRNA Display | In vitro selection technique where peptides are covalently linked to their encoding mRNA. nih.gov | Very large library diversity, can incorporate some non-natural amino acids. | Technically complex to perform. |
Future Perspectives and Emerging Directions in Cyclo Lfgflg and Cyclic Peptide Research
Innovations in Automated Synthesis and Microfluidic Platforms for Cyclic Peptides
The synthesis of cyclic peptides like Cyclo(lfgflg) has been revolutionized by progress in both solid-phase peptide synthesis (SPPS) and novel microfluidic technologies, moving towards faster, more efficient, and highly automated production. openaccessjournals.comcreative-peptides.com
Concurrently, microfluidic platforms are emerging as a powerful tool for peptide synthesis and cyclization. acs.org These systems offer several advantages over traditional macroscale methods, including drastically reduced consumption of reagents, faster reaction kinetics due to short diffusion distances, and the potential for high-throughput parallel synthesis. rsc.org Digital microfluidics (DMF), where discrete droplets are manipulated on an electrode array, has been successfully applied to the synchronized synthesis of cyclic peptides, demonstrating an automated and efficient method for generating peptide libraries. rsc.org Another approach, the Microfluidic Print-to-Synthesis (MPS) platform, uses standard Fmoc chemistry to create high-density peptide microarrays, enabling the rapid, spatially-addressed synthesis and screening of thousands of sequences. nih.gov Such technologies could enable the efficient production and screening of numerous analogs of Cyclo(lfgflg) to optimize for specific functions.
| Synthesis Technology | Key Advantages | Relevance for Cyclo(lfgflg) | References |
| Microwave-Enhanced SPPS | Rapid synthesis times, high purity, fully automated processes. | Enables efficient, scaled-up production of Cyclo(lfgflg) for extensive research. | cem.combiotage.com |
| Digital Microfluidics (DMF) | Reduced reagent use, automated parallel synthesis, fast reactions. | Ideal for creating a library of Cyclo(lfgflg) variants for structure-activity relationship studies. | rsc.org |
| Microflow Synthesis | Precise control of reaction time and temperature, facile scale-up. | Offers high reproducibility for the synthesis of specialty cyclic peptides like Cyclo(lfgflg). | acs.org |
| Print-to-Synthesis (MPS) | High-throughput microarray synthesis, low reagent consumption. | Allows for the creation and direct screening of thousands of Cyclo(lfgflg) analogs. | nih.gov |
Advancements in Computational Prediction and Engineering of Cyclic Peptides
The rational design of cyclic peptides is increasingly reliant on sophisticated computational tools that can predict structure and function before committing to costly and time-consuming synthesis. nih.govnih.gov For a novel sequence like Cyclo(lfgflg), these in silico methods are invaluable for hypothesizing its conformational landscape, stability, and potential for membrane permeability—a key challenge in peptide-based drug development. plos.orgrsc.org
Molecular dynamics (MD) simulations are a cornerstone of this field, providing detailed physical descriptions of how a peptide like Cyclo(lfgflg) might behave in different environments, such as in an aqueous solution versus a lipid bilayer. plos.org However, traditional MD is computationally expensive. elifesciences.org To address this, methods like Gaussian accelerated molecular dynamics (GaMD) have been developed to enhance conformational sampling and more efficiently predict properties like permeability. plos.org
The integration of machine learning (ML) with MD simulations has led to a significant leap in predictive power. researchgate.netrsc.org The StrEAMM (Structural Ensembles Achieved by Molecular Dynamics and Machine Learning) method, for example, uses MD results to train ML models that can predict the complete structural ensemble of a new cyclic peptide sequence in under a second. rsc.orgtufts.edunih.gov This represents a massive speed improvement over explicit simulations and could rapidly characterize the likely shapes of Cyclo(lfgflg). rsc.orgtufts.edu Furthermore, deep learning models like AlphaFold are being adapted for cyclic peptide structure prediction, offering powerful tools to rationally design sequences with desired conformations. jpt.comyoutube.com Newer models such as the Molecular Attention Transformer (MAT) are being specifically developed to predict cyclic peptide membrane permeability directly from their chemical structure, which could accelerate the screening of Cyclo(lfgflg) analogs for improved bioavailability. nih.govfrontiersin.org
| Computational Tool/Method | Primary Function | Application to Cyclo(lfgflg) | References |
| Molecular Dynamics (MD) | Simulates peptide movement and conformational changes over time. | Predicts the 3D structure and dynamic behavior of Cyclo(lfgflg) in various solvents. | nih.govplos.org |
| StrEAMM (MD + ML) | Rapidly predicts the complete structural ensemble of cyclic peptides. | Efficiently determines the multiple conformations Cyclo(lfgflg) might adopt in solution. | rsc.orgresearchgate.nettufts.edu |
| AlphaFold (Adapted) | Predicts 3D structure from amino acid sequence using deep learning. | Generates high-accuracy models of the Cyclo(lfgflg) structure to guide design. | jpt.comyoutube.com |
| CPMP (MAT-based model) | Predicts membrane permeability from SMILES strings using deep learning. | Screens virtual analogs of Cyclo(lfgflg) to identify those with potentially high cell permeability. | nih.govfrontiersin.org |
| Rosetta | Suite for protein and peptide modeling and design. | Can be used to design and predict the structure of Cyclo(lfgflg) and its binding to target proteins. | nih.govresearchgate.net |
Interdisciplinary Approaches in Cyclic Peptide Science and Technology
The future impact of cyclic peptides such as Cyclo(lfgflg) will likely be defined by their integration into interdisciplinary research fields, particularly nanotechnology and materials science. nih.govresearchgate.net The inherent self-assembly properties of peptides are being harnessed to create novel, functional nanostructures.
Self-assembled cyclic peptide nanotubes (cPNTs) are an exciting area of research. nih.govjfda-online.com These hollow, tubular structures can be formed from various cyclic peptides and possess unique features like a high surface area and environmental stability. nih.gov Depending on its sequence and side-chain functionalities, Cyclo(lfgflg) could potentially be designed to form such nanotubes, which have applications as drug and gene delivery vectors or as organic electronic devices. nih.govjfda-online.com
In materials science, cyclic peptides are being explored as novel stabilizing ligands for nanoparticles. For instance, the cyclic peptide Cyclo(RGDFK) has been used to stabilize lead halide perovskite nanoparticles, demonstrating how biomolecules can control nanoparticle growth and modulate their optoelectronic properties. researchgate.net This opens the possibility of using custom-designed peptides like Cyclo(lfgflg) to surface-engineer nanomaterials for specific applications in bioelectronics or photocatalysis. researchgate.net Furthermore, cyclic peptides are being used to construct nanospheres for the delivery of siRNA, showcasing their potential as versatile building blocks for advanced therapeutic platforms. nih.gov The convergence of peptide chemistry with materials science and nanotechnology provides a rich landscape for exploring new functions and applications for engineered sequences like Cyclo(lfgflg). researchgate.netmdpi.com
| Interdisciplinary Field | Application of Cyclic Peptides | Potential Relevance for Cyclo(lfgflg) | References |
| Nanotechnology | Formation of self-assembled cyclic peptide nanotubes (cPNTs). | Design of Cyclo(lfgflg) variants capable of forming nanotubes for drug delivery. | nih.govresearchgate.netjfda-online.com |
| Materials Science | Stabilizing ligands for inorganic nanoparticles (e.g., perovskites). | Use as a bio-inspired capping agent to control the synthesis of novel nanomaterials. | researchgate.net |
| Biomedical Engineering | Construction of nanospheres for nucleic acid (siRNA) delivery. | Use as a structural scaffold to build covalent nanocarriers for gene therapy. | nih.gov |
| Chemical Biology | Engineering peptide scaffolds (cyclotides) to display bioactive epitopes. | Using a stable, cyclic framework to present the "lfgflg" sequence for therapeutic targeting. | nih.govyoutube.com |
Compound and Abbreviation Table
| Name | Abbreviation / Shorthand | Description |
| Cyclo(lfgflg) | - | The cyclic hexapeptide of primary focus (Leu-Phe-Gly-Phe-Leu-Gly). |
| Cyclo(RGDFK) | - | A cyclic peptide used to stabilize perovskite nanoparticles. researchgate.net |
| Solid-Phase Peptide Synthesis | SPPS | A standard method for chemically synthesizing peptides on a solid support. openaccessjournals.comnih.gov |
| Digital Microfluidics | DMF | A technology for manipulating discrete droplets of fluid on an array of electrodes. rsc.org |
| Molecular Dynamics | MD | A computational simulation method for analyzing the physical movements of atoms and molecules. plos.org |
| Machine Learning | ML | A field of artificial intelligence used to build predictive models from data. rsc.org |
| Perovskite Nanoparticles | PNPs | A class of semiconductor nanocrystals with applications in optoelectronics. researchgate.net |
| Small interfering RNA | siRNA | A class of double-stranded RNA molecules used in gene silencing. nih.gov |
Q & A
Q. What analytical methods are recommended for quantifying Cyclo(lfgflg) in experimental samples?
Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for quantifying cyclic peptides like Cyclo(lfgflg). Key steps include:
- Calibration with synthetic standards : Use cyclo(Pro, Arg) or analogous cyclic peptides as reference compounds if Cyclo(lfgflg) standards are unavailable .
- Data standardization : Implement protocols from clinical research frameworks (e.g., CRF guidelines) to ensure consistency in sample preparation, instrument calibration, and data reporting .
- Validation : Include internal controls and replicate measurements to account for matrix effects and instrument variability .
Q. How should researchers design experiments to assess Cyclo(lfgflg)’s bioactivity?
Adopt the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses:
- Population : Define cell lines or model organisms relevant to the target pathway.
- Intervention : Test Cyclo(lfgflg) at varying concentrations against controls (e.g., scrambled peptides or solvent-only groups).
- Comparison : Use established bioactive peptides (e.g., cyclo(OH-Pro, Arg)) as benchmarks .
- Outcome : Quantify endpoints like binding affinity (e.g., SPR assays) or transcriptional changes (RNA sequencing) .
Q. What strategies are effective for conducting a literature review on Cyclo(lfgflg)?
- Database selection : Prioritize PubMed, Scopus, and Web of Science over general search engines. Use Google Scholar’s advanced filters to locate peer-reviewed studies on cyclic peptide synthesis or related motifs .
- Keyword optimization : Combine terms like “cyclic peptide stability,” “LC-MS quantification,” and “structure-activity relationships” with Boolean operators .
- Citation chaining : Track references from seminal papers (e.g., studies on cyclo(Pro, Arg)) to identify methodological trends or gaps .
Advanced Research Questions
Q. How can researchers address discrepancies in Cyclo(lfgflg)’s reported bioactivity across studies?
- Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent composition, assay temperature) .
- Expert consultation : Engage biostatisticians to evaluate statistical power and experimental design flaws (e.g., inadequate sample size) .
- Replication studies : Reproduce conflicting experiments under standardized conditions, documenting deviations in protocols (e.g., peptide purity thresholds) .
Q. What computational approaches are suitable for modeling Cyclo(lfgflg)’s conformational dynamics?
- Molecular dynamics (MD) simulations : Use software like GROMACS or AMBER to predict peptide folding pathways and stability in aqueous vs. lipid environments.
- Docking studies : Map potential binding interfaces with target proteins using AutoDock Vina, validated against experimental mutagenesis data .
- Data integration : Cross-reference simulation results with NMR or X-ray crystallography data (if available) to refine force field parameters .
Q. How can reproducibility challenges in Cyclo(lfgflg) synthesis be mitigated?
- Protocol granularity : Document exact reaction conditions (e.g., temperature gradients, catalyst purity) in open-access repositories like Zenodo .
- Collaborative validation : Share synthetic intermediates with independent labs for stepwise verification (e.g., via MALDI-TOF mass spec) .
- Failure analysis : Use high-throughput screening to identify critical failure points (e.g., cyclization efficiency under varying pH) .
Q. What frameworks guide ethical data management for Cyclo(lfgflg) research?
- FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable. Use platforms like Figshare for raw LC-MS datasets and metadata .
- Standardized ontologies : Annotate datasets with terms from the Peptide Ontology (e.g., “cyclic peptide stability”) to enhance cross-study comparability .
- Ethical licensing : Apply CC-BY-SA licenses to experimental protocols to facilitate reuse while requiring attribution .
Methodological Resources
- Quantitative analysis : LCQuan 2.7 (Thermo Fisher Scientific) for peptide quantification .
- Experimental design : FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis evaluation .
- Data sharing : Open platforms like Bratislava’s cyclo-counter database (www.opendata.bratislava.sk ) for benchmarking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
